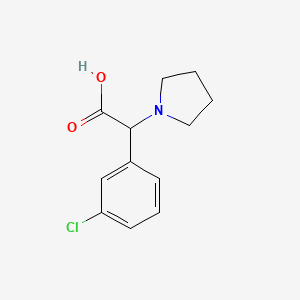

2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid

Description

Systematic Nomenclature and Structural Identification

This compound is defined by its IUPAC name, which precisely describes its molecular framework. The compound consists of a pyrrolidine ring (a five-membered secondary amine) bonded to a phenyl group substituted with a chlorine atom at the 3-position, both attached to a central acetic acid backbone. The systematic name reflects this arrangement: the term "2-(3-chlorophenyl)" denotes the chlorine-substituted benzene ring at the second carbon of the acetic acid chain, while "2-(pyrrolidin-1-yl)" specifies the pyrrolidine ring’s attachment to the same carbon.

The molecular formula C₁₂H₁₄ClNO₂ corresponds to a molecular weight of 239.70 g/mol . Its structural representation in SMILES notation, O=C(O)C(C1=CC=CC(Cl)=C1)N2CCCC2 , encapsulates the connectivity of atoms, highlighting the acetic acid moiety (-C(=O)OH), the 3-chlorophenyl group, and the pyrrolidine ring. The InChIKey OYPKUDJKDUHUPK-UHFFFAOYSA-N serves as a unique identifier for this compound in chemical databases, ensuring unambiguous differentiation from structurally similar molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₂ |

| Molecular Weight | 239.70 g/mol |

| SMILES | O=C(O)C(C1=CC=CC(Cl)=C1)N2CCCC2 |

| InChIKey | OYPKUDJKDUHUPK-UHFFFAOYSA-N |

The compound’s stereochemistry is defined by the spatial arrangement around the central carbon atom connecting the phenyl and pyrrolidine groups. While the provided data does not specify stereoisomerism, the absence of defined stereocenters in related derivatives suggests that synthetic routes may yield racemic mixtures unless chiral resolution is employed.

Historical Context of Substituted Phenyl-Pyrrolidine Acetic Acid Derivatives

The exploration of phenyl-pyrrolidine acetic acid derivatives began in the late 20th century, driven by interest in their potential pharmacological applications. Early studies focused on modifying the phenyl ring’s substituents and the pyrrolidine ring’s functional groups to modulate bioactivity. For instance, 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid (PubChem CID: 24259035) emerged as a closely related analog, differing only in the chlorine atom’s position on the phenyl ring. Similarly, 2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid (PubChem CID: 24259031) demonstrated how electron-donating groups like methoxy could alter physicochemical properties.

The synthesis of ethyl {2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetate (ChemSpider ID: 11173862) marked a shift toward hybrid structures incorporating benzimidazole moieties, expanding the structural diversity of this chemical class. These innovations underscored the scaffold’s versatility, enabling researchers to fine-tune solubility, stability, and target affinity.

Historically, the introduction of sulfonamide groups, as seen in 2-(3-chlorophenyl)-2-[3-(ethylsulfamoyl)pyrrolidin-1-yl]acetic acid (EvitaChem EVT-7515080), highlighted efforts to enhance metabolic resistance and binding specificity. Such modifications often involved strategic functionalization of the pyrrolidine nitrogen or phenyl ring, reflecting broader trends in medicinal chemistry to optimize lead compounds through rational design.

The development of this compound itself represents a simplification of earlier complex derivatives, prioritizing synthetic accessibility while retaining core structural features associated with biological activity. Its relatively straightforward synthesis—compared to benzimidazole-fused analogs—facilitated widespread adoption in exploratory studies.

Structure

3D Structure

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2-pyrrolidin-1-ylacetic acid |

InChI |

InChI=1S/C12H14ClNO2/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14/h3-5,8,11H,1-2,6-7H2,(H,15,16) |

InChI Key |

DWMRMDBMHZTHLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(C2=CC(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, a suitable halogenation reaction can introduce the chlorine atom at the desired position.

Formation of the Pyrrolidine Intermediate: Pyrrolidine can be synthesized or obtained commercially.

Coupling Reaction: The chlorophenyl intermediate is then coupled with the pyrrolidine intermediate under specific conditions, often involving a base and a solvent like dichloromethane.

Acetic Acid Addition:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chlorophenyl group, potentially removing the chlorine atom.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dechlorinated phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Neurological Disorders

Research indicates that 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid may exhibit significant anticonvulsant and analgesic properties. Similar compounds have been shown to modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways, which are crucial for regulating neuronal excitability. In animal models, derivatives of this compound have demonstrated efficacy in reducing seizure activity and managing pain, suggesting its potential as a therapeutic agent for conditions like epilepsy and chronic pain syndromes .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of related compounds have provided insights into how modifications can influence biological activity. For example, variations in substituents on the pyrrolidine ring or the phenyl group can lead to significant changes in potency and efficacy against specific targets. In one study, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced anticonvulsant activity compared to their counterparts .

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid | C13H14ClN | Similar structure; potential variations in biological activity |

| 3-(3-Bromophenyl)-3-pyrrolidin-1-ylpropanoic acid | C13H16BrN | Contains bromine substituent; different pharmacological profiles |

| 2-(3-Bromophenyl)-2-pyrrolidin-1-ylacetic acid | C13H14BrN | Similar to target compound; potential for altered bioactivity |

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Anticonvulsant Activity : A series of pyrrolidine derivatives were synthesized and tested for anticonvulsant properties using maximal electroshock (MES) and pentylenetetrazole seizure tests. One derivative showed a significantly lower effective dose compared to valproic acid, indicating its potential as a more effective treatment option .

- Analgesic Properties : In models assessing antinociceptive activity, certain derivatives demonstrated notable pain-relieving effects comparable to established analgesics. This suggests that modifications to the core structure can enhance therapeutic outcomes in pain management .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related derivatives, highlighting variations in substituents, molecular weight, and functional groups:

Key Observations:

- Positional Isomerism: The 3-chlorophenyl vs.

- Functional Group Variations: Replacing pyrrolidine with an amino group () reduces steric bulk and basicity, impacting solubility and reactivity.

Physicochemical Properties

- Molecular Weight : The target compound (252.70 g/mol) is heavier than simpler analogs like 2-(pyrrolidin-1-yl)acetic acid hydrochloride (165.62 g/mol) due to the chlorophenyl group .

- Polarity: The pyrrolidine ring enhances basicity and hydrogen-bonding capacity compared to non-heterocyclic analogs (e.g., 2-amino derivatives in ).

- Solubility : Chlorophenyl groups generally reduce aqueous solubility, but the carboxylic acid moiety may improve it in polar solvents.

Biological Activity

The compound 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological properties, and therapeutic applications, based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chlorophenyl group and a pyrrolidine moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticonvulsant and Analgesic Properties

A series of studies have evaluated the anticonvulsant potential of pyrrolidine derivatives, including those with similar structures to this compound. These compounds were tested in models such as maximal electroshock (MES) and pentylenetetrazole-induced seizures. The most active derivatives showed significant interaction with voltage-gated sodium and calcium channels, indicating their potential as anticonvulsants .

The mechanism of action for this compound likely involves modulation of neurotransmitter systems and ion channels. Specifically, it may interact with GABA_A receptors and TRPV1 channels, which are critical in pain perception and seizure activity .

Study on Antimicrobial Efficacy

In a comparative study, various pyrrolidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with halogen substituents exhibited enhanced antibacterial properties. For example, the presence of chlorine in the phenyl ring significantly increased activity against Gram-positive bacteria .

Anticonvulsant Activity Evaluation

A study focusing on the anticonvulsant properties of pyrrolidine derivatives found that certain compounds reduced seizure frequency in animal models. Specifically, those interacting with sodium channels showed promising results in reducing acetic acid-induced writhing behavior, suggesting analgesic effects alongside anticonvulsant properties .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| This compound | 0.0039 | Staphylococcus aureus |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | Escherichia coli |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine | 0.015 | Bacillus subtilis |

Table 2: Anticonvulsant Activity Results

| Compound Name | Model Used | ED50 (mg/kg) | Mechanism of Action |

|---|---|---|---|

| This compound | MES | 62.14 | Sodium channel modulation |

| Compound X | Pentylenetetrazole | 75.59 | Calcium channel interaction |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid, and how can reaction conditions optimize yield and purity?

- Methodology :

-

Stepwise synthesis : Begin with nucleophilic substitution between 3-chlorophenylacetic acid derivatives and pyrrolidine under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

-

Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .

-

Temperature control : Maintain 60–80°C to accelerate kinetics without promoting side reactions .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

- Data Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyrrolidine, Et₃N, DMSO, 70°C | 68 | 95% |

| 2 | Recrystallization (EtOH) | 85 | 99% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : A singlet at δ 3.8–4.2 ppm for the acetic acid proton and multiplet signals for the pyrrolidine ring (δ 1.5–3.0 ppm). The 3-chlorophenyl group shows aromatic protons at δ 7.2–7.8 ppm .

- ¹³C NMR : Carbonyl resonance at δ 170–175 ppm and pyrrolidine carbons at δ 45–60 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystal structure data of chlorophenyl-pyrrolidine derivatives?

- Contradiction Analysis :

- Compare lattice parameters (e.g., unit cell dimensions, space group) from multiple studies. For example, reports a monoclinic system (R factor = 0.057), while similar compounds may crystallize in orthorhombic systems.

- Validate hydrogen-bonding patterns using DFT calculations to reconcile differences in bond lengths (mean C–C = 0.005 Å in vs. 0.007 Å in other studies) .

- Methodology :

- Perform temperature-dependent crystallography (e.g., at 98 K vs. 298 K) to assess thermal motion effects.

- Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies enhance the compound’s bioavailability based on its physicochemical properties?

- Key Properties :

-

LogP : Calculated logP ~1.5 (moderate lipophilicity) suggests solubility limitations in aqueous media.

-

pKa : Carboxylic acid group (pKa ~2.5) and pyrrolidine (pKa ~10.5) enable pH-dependent ionization .

- Optimization Strategies :

-

Salt formation : Use hydrochloride salts to improve water solubility.

-

Prodrug design : Esterify the carboxylic acid to enhance membrane permeability .

- Data Table : Bioavailability Parameters

| Property | Value | Method |

|---|---|---|

| Solubility (H₂O) | 0.5 mg/mL | Shake-flask |

| Permeability (Caco-2) | 2.1 × 10⁻⁶ cm/s | In vitro assay |

Q. How do computational models predict the compound’s interaction with biological targets, and what experimental validation is required?

- Molecular Docking :

- Target enzymes (e.g., GABA transaminase) show binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonds with the carboxylic acid and pyrrolidine groups .

- Validation Steps :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .

- In vitro assays : Test inhibitory activity against recombinant enzymes (IC₅₀ < 10 μM for lead optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.